molecular formula C13H10ClN3O2 B3125193 ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate CAS No. 321574-32-7

ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate

Cat. No. B3125193
CAS RN: 321574-32-7
M. Wt: 275.69 g/mol
InChI Key: AEGRNQDXMGAPJN-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions . Piperazines are often used in the synthesis of pharmaceuticals and polymers .


Synthesis Analysis

Piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of a compound similar to the one you’re interested in, 1-(3-Chlorophenyl)-1-ethanol, has a molecular formula of C10H13ClN2.ClH .


Chemical Reactions Analysis

Azides, which are related to triazoles, are extremely good nucleophiles and can be used in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can depend on its specific structure. For example, a related compound, 2-(3-Chlorophenyl)ethylamine, is a laboratory chemical that should be handled with care .

Scientific Research Applications

Synthesis of Indole Derivatives

This compound can be used in the synthesis of indole derivatives, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a crucial role in cell biology and have attracted increasing attention for the treatment of cancer cells, microbes, and various disorders in the human body .

Anti-allergic Drugs

The compound can also be used in the synthesis of anti-allergic drugs . Histamine plays an important role in the pathophysiological mechanism of allergic diseases, and the antagonistic effect of histamine has become an important way to study anti-allergic drugs .

Crystal Structure Studies

The crystal structures of this compound were established by single-crystal X-ray diffraction and synchrotron radiation X-ray powder diffraction . This can provide valuable information about the compound’s properties and potential applications .

Synthesis of Alkaloids

The compound can be used in the synthesis of alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They have a wide range of pharmacological activities and are used in medicine, as well as in the scientific research .

Synthesis of Quinazolone Derivatives

This compound can be used in the synthesis of quinazolone derivatives . Quinazolones are a class of organic compounds that are used in the development of various drugs .

Heterocyclic Chemistry

The compound can be used in heterocyclic chemistry . Heterocyclic compounds are organic compounds that contain at least one atom of carbon and one element other than carbon, such as sulfur, oxygen or nitrogen, within a ring structure. These compounds have applications in a wide range of areas, including the pharmaceutical industry, in agrochemicals, and in dyestuffs .

Safety And Hazards

Safety data sheets for related compounds suggest that they can cause skin and eye irritation, and may cause respiratory irritation if inhaled .

Future Directions

Research into the synthesis and applications of piperazine derivatives is ongoing. For example, green synthesis methods are being explored for the production of new piperazine derivatives .

properties

IUPAC Name

ethyl 2-(3-chlorophenyl)-4-cyanopyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O2/c1-2-19-13(18)12-9(7-15)8-16-17(12)11-5-3-4-10(14)6-11/h3-6,8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEGRNQDXMGAPJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1C2=CC(=CC=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401194723
Record name Ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate

CAS RN

321574-32-7
Record name Ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321574-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 1-(3-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401194723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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